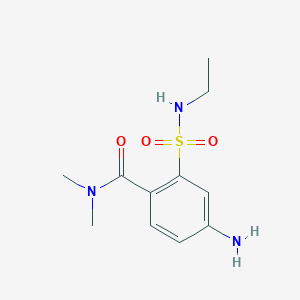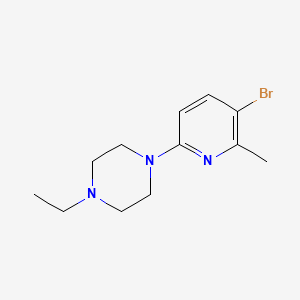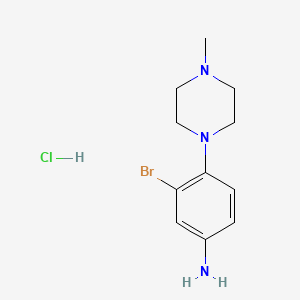
3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C11H17BrClN3 and its molecular weight is 306.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Research on Serotonin Antagonists
One significant application of compounds related to 3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride is in the development and study of serotonin (5-HT) antagonists. For example, AR-A000002, a selective 5-HT1B antagonist, has shown potential in the treatment of anxiety and affective disorders based on its pharmacological profile (Hudzik et al., 2003)[https://consensus.app/papers/behavioral-pharmacology-ara000002-novel-selective-hudzik/3d05dca1c4a65264a0eb1300c46dc9c0/?utm_source=chatgpt]. This research indicates the utility of similar compounds in exploring therapeutic avenues for mental health conditions.
DNA Interaction Studies
The study of compounds like Hoechst 33258, which contains a structural motif similar to 3-Bromo-4-(4-methylpiperazin-1-yl)aniline, provides insights into DNA interactions. These compounds are known for their strong binding to the minor groove of double-stranded DNA, highlighting their potential in DNA sequence recognition and as starting points for rational drug design (Issar & Kakkar, 2013)[https://consensus.app/papers/groove-binder-hoechst-33258-analogues-review-issar/2fcffe6af154530d83da2b39e8232efe/?utm_source=chatgpt].
Genotoxicity and Carcinogenicity Research
Research on aniline derivatives, including those structurally related to this compound, aids in understanding their genotoxic and carcinogenic potential. Studies on aniline and its metabolites suggest that while aniline does not induce gene mutations, it shows potential for inducing chromosomal damage, particularly at high dose levels (Bomhard & Herbold, 2005)[https://consensus.app/papers/genotoxic-activities-aniline-metabolites-their-bomhard/3fabbb51ad4f565da534943fa6e4cd91/?utm_source=chatgpt].
Atypical Antipsychotic Research
JL13, a compound with a similar piperazine structure, has been reviewed for its atypical antipsychotic activity, demonstrating no catalepsy in animal models and suggesting its promise as a therapeutic agent in treating psychosis (Bruhwyler et al., 1997)[https://consensus.app/papers/jl13-pyridobenzoxazepine-compound-activity-review-bruhwyler/cbb9e912f22e5720a004bff532a28489/?utm_source=chatgpt]. This research field benefits from exploring compounds with piperazine rings for developing new psychiatric medications.
Properties
IUPAC Name |
3-bromo-4-(4-methylpiperazin-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKIRSNTJRQTEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803594-54-8 |
Source


|
| Record name | Benzenamine, 3-bromo-4-(4-methyl-1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
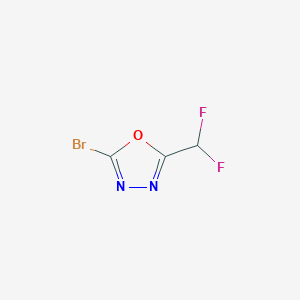
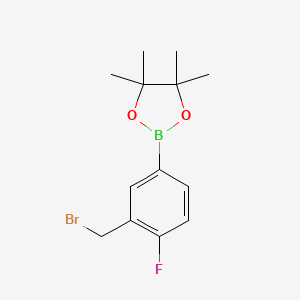
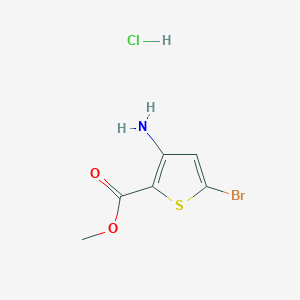
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)


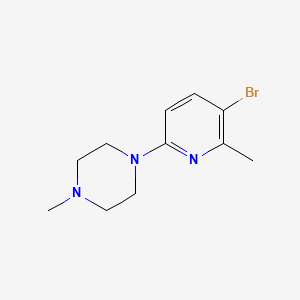
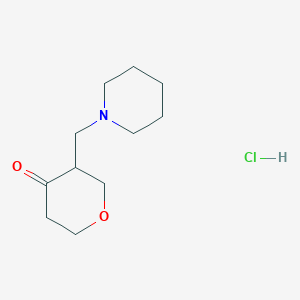
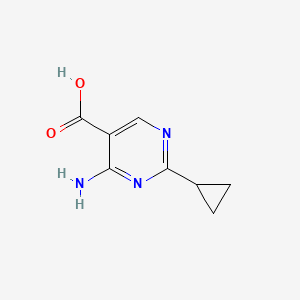
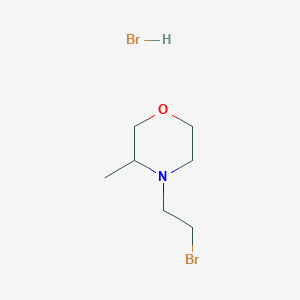
![3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride](/img/structure/B1379584.png)
